molecular formula C8H13FO2 B010617 5-Fluorooctane-2,6-dione CAS No. 102283-30-7

5-Fluorooctane-2,6-dione

Cat. No.: B010617
CAS No.: 102283-30-7
M. Wt: 160.19 g/mol
InChI Key: PNDCDHWBMKMFSD-UHFFFAOYSA-N
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Description

5-Fluorooctane-2,6-dione is a fluorinated aliphatic diketone characterized by a linear octane backbone substituted with a fluorine atom at position 5 and two ketone groups at positions 2 and 5. Such compounds are often explored for applications in medicinal chemistry, catalysis, or material science due to their polar functional groups and stereoelectronic effects.

Properties

CAS No.

102283-30-7

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

5-fluorooctane-2,6-dione

InChI

InChI=1S/C8H13FO2/c1-3-8(11)7(9)5-4-6(2)10/h7H,3-5H2,1-2H3

InChI Key

PNDCDHWBMKMFSD-UHFFFAOYSA-N

SMILES

CCC(=O)C(CCC(=O)C)F

Canonical SMILES

CCC(=O)C(CCC(=O)C)F

Synonyms

2,6-Octanedione, 5-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Diones

The following analysis compares 5-Fluorooctane-2,6-dione with other diketones and fluorinated analogs reported in the literature. Key comparisons focus on structural motifs, biological activity, and analytical characterization.

Structural and Functional Analogues

  • Dihydroxypyrido-pyrazine-1,6-dione derivatives ():
    These bicyclic diketones (e.g., compound 46 ) feature fused pyrido-pyrazine cores with 1,6-dione groups. Unlike the aliphatic this compound, their aromaticity and planar structure enhance π-π stacking interactions, critical for binding to biological targets like enzymes. Compound 46 exhibited potent antiviral activity with an EC50 of 6 nM, attributed to its rigid bicyclic framework and hydrogen-bonding capacity .

  • Ergost-25-ene-3,6-dione (): A steroidal diketone isolated from Solanum torvum, this compound demonstrated superior binding affinity to BRCA1 (a breast cancer target) compared to doxorubicin.
  • Stigmastane-3,6-diones ():
    These phytosteroid derivatives (e.g., stigmasta-4,22-diene-3,6-dione) share a 3,6-dione configuration but within a tetracyclic scaffold. Their mass spectral fragmentation patterns (e.g., M+ m/z 424–426) and retention indices differ significantly from aliphatic diones due to steric and electronic effects of the steroid backbone .

Analytical Characterization

  • Mass Spectrometry: Stigmastane-3,6-diones show diagnostic fragment ions (e.g., m/z 285) from side-chain cleavage, while aliphatic diones like this compound would likely fragment at C-F or ketone positions, producing distinct patterns (e.g., loss of HF or CO groups) .
  • Chromatography : Steroidal diones elute later in reverse-phase HPLC due to higher hydrophobicity, whereas this compound’s shorter chain and polar ketones may reduce retention times.

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